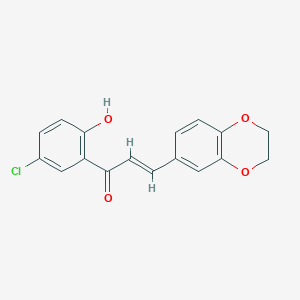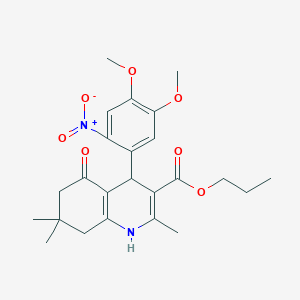![molecular formula C14H9Cl2N3O2S B15041968 (2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15041968.png)
(2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the furan derivative, followed by the introduction of the dichlorophenyl group. The final step involves the formation of the thiazolidinone ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
(2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases due to its unique chemical structure.
Industry: The compound is investigated for its use in developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(2E)-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one: This compound shares structural similarities with other thiazolidinone derivatives, which also exhibit diverse biological activities.
Thiazolidinediones: These compounds are known for their antidiabetic properties and share the thiazolidinone ring structure.
Furan derivatives: Compounds containing the furan ring are widely studied for their pharmacological potential.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H9Cl2N3O2S |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
(2E)-2-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-10-3-1-8(5-11(10)16)12-4-2-9(21-12)6-17-19-14-18-13(20)7-22-14/h1-6H,7H2,(H,18,19,20)/b17-6+ |
InChI Key |
XWBINBCBRQVSJN-UBKPWBPPSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15041891.png)
![4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-ethoxyphenol](/img/structure/B15041895.png)
![N'-[(E)-(6-methylpyridin-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B15041901.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B15041908.png)
![N'-[(Z)-(2-fluorophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B15041932.png)

![butyl 2-chloro-5-{5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15041953.png)
![(5Z)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B15041960.png)
![5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041973.png)
![1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-(2-nitrophenyl)piperazine](/img/structure/B15041977.png)
![N'-[(Z)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]pyridine-2-carbohydrazide](/img/structure/B15041981.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041987.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15041988.png)

